4-Hydroxymidazolam glucuronide

Übersicht

Beschreibung

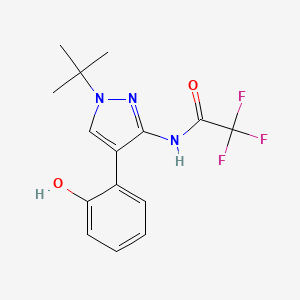

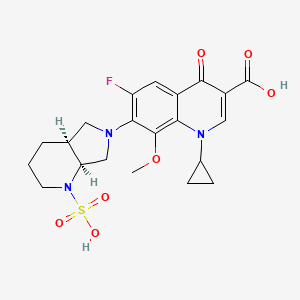

4-Hydroxymidazolam is a minor hydroxylated metabolite of Midazolam (MDZ) and contributes to the pharmacological impact of MDZ . It is intended for pharmaceutical applications .

Synthesis Analysis

The metabolism of 1’- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 . The O- and N-glucuronidation of 1’-hydroxymidazolam is mediated by UGT2B4/2B7 and 1A4, respectively. In contrast, the glucuronidation of 4-hydroxymidazolam is mediated by UGT1A4 .Molecular Structure Analysis

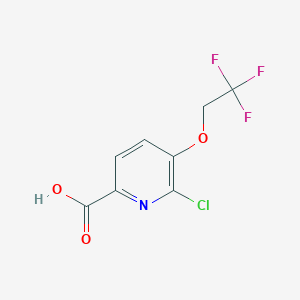

The molecular formula of 4-Hydroxymidazolam is C18H13ClFN3O and it has a molecular weight of 341.77 g.mol-1 . The molecular formula of 4-Hydroxymidazolam glucuronide is C24H21ClFN3O7 .Chemical Reactions Analysis

Midazolam undergoes oxidative hydroxylation by cytochrome P450 (CYP) 3A to its metabolites, which are excreted mainly as glucuronidated conjugates into the urine .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

4-Hydroxymidazolam glucuronide, as a metabolite of midazolam, plays a significant role in the metabolism and pharmacokinetics of midazolam. It undergoes oxidative hydroxylation by CYP3A to its metabolites, which are mainly excreted as glucuronidated conjugates into the urine. UDP-Glucuronosyltransferases (UGTs) such as UGT1A4, 2B4, and 2B7 are major isoforms responsible for this glucuronide conjugate formation. This process is crucial for understanding the metabolic pathway and elimination of midazolam, especially in human liver microsomes (HLMs) (Seo et al., 2010).

Analytical Methodology

The development of a rapid and accurate analytical method for the simultaneous analysis of midazolam and its major (active) metabolites, including 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide, has been a significant advancement. This method, using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is essential for clinical practice and therapeutic drug monitoring, especially in intensive care settings (Wessels et al., 2020).

Clinical Implications in ECMO

In neonates undergoing venoarterial extracorporeal membrane oxygenation (ECMO), the study of the population pharmacokinetics of midazolam and its metabolites, including 4-hydroxymidazolam glucuronide, is crucial. This research helps in understanding the pharmacokinetic changes due to extracorporeal circulation and maturation, which are vital for dosing and therapeutic effectiveness in this vulnerable population (Ahsman et al., 2010).

Role in Sedation and Brain Death Testing

4-Hydroxymidazolam glucuronide's accumulation in critical illness, particularly in renal impairment, can have significant clinical implications. This metabolite's presence can complicate the assessment of brain stem death and the differentiation from pharmacological sedation. Understanding its pharmacodynamics is essential in critical care and anesthesia, especially in contexts like brain death testing (Sharma et al., 2007).

Extraction and Purification Techniques

Developing techniques for the detection and purification of 4-hydroxymidazolam glucuronide is essential for analytical and pharmacological studies. The extraction of this metabolite from ultrafiltrate and its subsequent analysis contributes significantly to our understanding of its pharmacological activity and renal excretion (Mckenzie et al., 2010).

Wirkmechanismus

The actions of benzodiazepines such as midazolam are mediated through the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is one of the major inhibitory neurotransmitters in the central nervous system .

For solubility and stability, it is recommended to refer to the Certificate of Analysis .

Safety and Hazards

4-Hydroxymidazolam is toxic if swallowed . It is advised to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3O7/c1-10-27-9-16-22(36-24-20(32)18(30)19(31)21(35-24)23(33)34)28-17(12-4-2-3-5-14(12)26)13-8-11(25)6-7-15(13)29(10)16/h2-9,18-22,24,30-32H,1H3,(H,33,34)/t18-,19-,20+,21-,22?,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHAZAPYEZYBRV-UOPHVPOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxymidazolam glucuronide | |

CAS RN |

81256-82-8 | |

| Record name | 4-Hydroxymidazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMIDAZOLAM GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7MBM57ULU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-4H-cyclopenta[D]pyrimidin-4-one](/img/structure/B1512233.png)

![tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B1512236.png)

![3-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1512239.png)

![Ammonium [(2R,5S)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B1512240.png)

![(8R,9S,10R,17R)-17-(Hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1512248.png)